2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Overview
Description
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often include aqueous or organic solvents like tetrahydrofuran (THF) and can be conducted at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis and purification processes. These methods ensure high purity and yield, making the compound suitable for large-scale applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary depending on the desired product and include different temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amine, allowing selective reactions to occur without interference from the amine group . The compound’s reactivity is influenced by the presence of the Boc group, which can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid: A similar compound with a trans configuration.
4-tert-Butoxycarbonylamino-cyclohexyl-acetic acid: Another related compound with similar structural features.
Uniqueness
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is unique due to its cis configuration, which can influence its reactivity and interactions in chemical reactions. This distinct configuration can lead to different reaction pathways and products compared to its trans counterpart .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXBNSUFUFFBRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327156-95-6 | |
Record name | 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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